2-(4-Bromophenyl)pyrimidine-4-carboxylic acid
Description
Historical Context and Discovery
The historical development of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid emerges from the broader context of pyrimidine chemistry, which has roots extending back to the 19th century. The fundamental pyrimidine ring system was first systematically studied beginning in 1884 when Pinner initiated comprehensive investigations of pyrimidine derivatives by condensing ethyl acetoacetate with amidines. The systematic nomenclature "pyrimidin" was proposed by Pinner in 1885, establishing the foundation for subsequent chemical developments in this field.
The preparation of substituted pyrimidine-4-carboxylic acids represents a more recent advancement in heterocyclic chemistry. Synthesis methodologies for pyrimidine-4-carboxylic acid derivatives were developed through oxidative processes, as demonstrated in crystallographic studies where 4-methylpyrimidine was oxidized using potassium permanganate in aqueous sodium hydroxide solution to yield pyrimidine-4-carboxylic acid in 42% yield. This fundamental transformation established the groundwork for developing more complex substituted derivatives.
The specific development of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid emerged from advances in cross-coupling chemistry and regioselective synthetic methodologies. Modern synthetic approaches have enabled the precise placement of brominated aromatic substituents on pyrimidine rings, facilitating the creation of sophisticated molecular architectures for pharmaceutical applications.
Position in the Chemical Classification System
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid occupies a distinctive position within multiple classification systems in organic chemistry. The compound belongs to the heterocyclic family of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. Pyrimidines constitute one of the three diazines, distinguished from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2).
The compound is further classified as a carboxylic acid derivative due to the presence of the carboxyl functional group (-COOH) at position 4 of the pyrimidine ring. This carboxylic acid functionality imparts significant chemical reactivity and enables diverse synthetic transformations, including esterification, amidation, and coupling reactions.
| Classification Category | Specific Classification |
|---|---|
| Heterocyclic Family | Pyrimidine |
| Functional Group | Carboxylic Acid |
| Aromatic Substitution | 4-Bromophenyl |
| Molecular Formula | C11H7BrN2O2 |
| Molecular Weight | 279.09 g/mol |
| CAS Registry Number | 1092300-70-3 |
The brominated phenyl substituent at position 2 provides additional classification as a halogenated aromatic compound, which significantly influences the molecule's electronic properties and reactivity patterns. The bromine atom serves as an excellent leaving group for various synthetic transformations, including cross-coupling reactions and nucleophilic substitution processes.
Significance in Heterocyclic Chemistry Research
The significance of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid in heterocyclic chemistry research stems from its versatile synthetic utility and its role as a privileged scaffold in medicinal chemistry. Pyrimidine derivatives represent ubiquitous heterocycles found across a wide range of biologically active molecules, including various marketed pharmaceuticals in oncology, virology, and antibacterial applications.
The compound serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic systems. The carboxylic acid functionality at position 4 enables ready conversion to various derivatives, including esters, amides, and hydrazides, which can subsequently undergo cyclization reactions to form fused heterocyclic systems. This synthetic versatility has been demonstrated in the preparation of quinoline-pyrimidine hybrid molecules, which represent important pharmacophores in drug discovery research.
The brominated aromatic substituent provides exceptional opportunities for further functionalization through modern cross-coupling methodologies. Suzuki coupling reactions with aryl and heteroaryl boronic acids have been successfully employed to generate diverse substituted pyrimidine derivatives. These transformations are particularly valuable because they occur under mild conditions with high regioselectivity, enabling the construction of complex molecular architectures.
Research has demonstrated that the structural features of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid are conducive to the development of protein kinase inhibitors. The pyrimidine ring has been identified as a key structural element responsible for high potency and selectivity in kinase inhibition. Specifically, the synthesis of tricyclic pyrimido[4,5-c]quinoline cores has been accomplished through domino Suzuki coupling and intramolecular amide formation reactions using related bromopyrimidine-4-carboxylate intermediates.
Current Research Landscape
The current research landscape surrounding 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid reflects its growing importance in pharmaceutical chemistry and materials science applications. Contemporary investigations focus on exploiting the compound's synthetic versatility for developing novel therapeutic agents and advanced materials.
Recent synthetic methodologies have emphasized the development of efficient routes to functionalized pyrimidine-4-carboxylic acid derivatives. Advanced cross-coupling strategies, including microwave-assisted Suzuki coupling reactions, have been employed to achieve regioselective substitution of dichloropyrimidines with various aryl and heteroaryl boronic acids. These methodologies provide access to diverse molecular architectures while maintaining high yields and selectivity.
Contemporary pharmaceutical research has identified pyrimidine derivatives as promising scaffolds for anticancer, anti-inflammatory, and antimicrobial agents. The systematic investigation of structure-activity relationships has revealed that specific substitution patterns on the pyrimidine ring, including the placement of carboxylic acid and brominated aromatic groups, significantly influence biological activity profiles.
| Research Application | Current Status | Key Findings |
|---|---|---|
| Kinase Inhibitor Development | Active Research | Pyrimidine ring essential for potency and selectivity |
| Cross-Coupling Methodology | Established Protocols | High regioselectivity achieved |
| Antimicrobial Screening | Ongoing Studies | Structure-activity relationships identified |
| Materials Science | Emerging Applications | Potential for functional materials |
Current synthetic research has also focused on developing more efficient and environmentally benign synthetic routes. The application of radical chemistry, particularly the Minisci homolytic alkoxycarbonylation reaction, has provided access to useful quantities of bromopyrimidine-4-carboxylate derivatives in excellent yields. This methodology represents a significant advancement over traditional approaches, which often suffered from low yields and complex purification requirements.
The compound's role in contemporary drug discovery programs continues to expand, particularly in the development of targeted therapies for various disease states. Research has demonstrated that modifications to the brominated aromatic substituent can modulate biological activity, providing opportunities for structure-based drug design approaches.
Future research directions are expected to focus on developing more sustainable synthetic methodologies, exploring novel biological targets, and investigating the compound's potential applications in materials science and nanotechnology. The continued evolution of cross-coupling chemistry and the development of new synthetic transformations will likely expand the utility of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid in advanced organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(4-bromophenyl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHOVWNNQTJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Method from p-Bromophenylacetic Acid
A comprehensive and industrially relevant preparation method is described in patent CN108997223B, which outlines a four-step process starting from p-bromophenylacetic acid :
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Catalytic esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | Reflux with methanol, solid acid catalyst (e.g., sulfate-supported on iron oxide, zirconium oxide, titanium oxide, diatomaceous earth, or silica gel), 5-6 h | p-Bromophenylacetic acid, methanol, solid acid catalyst | Intermediate 1: methyl p-bromophenylacetate |
| 2 | Reaction of intermediate 1 with dimethyl carbonate in presence of sodium methoxide | 70-80 °C, nitrogen atmosphere, 4-8 h | Intermediate 1, sodium methoxide, dimethyl carbonate | Intermediate 2: 2-(4-bromophenyl)-malonic acid-1,3-diethyl ester |
| 3 | Cyclization with formamidine hydrochloride | 20-30 °C, 15-17 h | Intermediate 2, formamidine hydrochloride | Intermediate 3: 5-(4-bromophenyl)-4,6-dihydroxypyrimidine |
| 4 | Chlorination of intermediate 3 to form target compound | Phosphorus oxychloride, toluene, N,N-dimethylaniline, 20-105 °C, 3-5 h | Intermediate 3, POCl3, toluene, N,N-dimethylaniline | Product: 5-(4-bromophenyl)-4,6-dichloropyrimidine (precursor to 2-(4-bromophenyl)pyrimidine-4-carboxylic acid) |
- The esterification uses a recyclable solid acid catalyst, enhancing sustainability and lowering costs.
- The cyclization step is conducted under mild conditions to promote pyrimidine ring formation.
- Chlorination employs phosphorus oxychloride with controlled temperature to yield the dichloropyrimidine derivative.
- Post-reaction workups include aqueous washes, pH adjustments, filtration, and recrystallization to purify intermediates and final products.
Related Synthetic Routes from Quinoline Derivatives
Although focused on quinoline analogs, related synthetic methodologies provide insight into the preparation of bromophenyl-substituted heterocyclic carboxylic acids:
- 2-(4-Bromophenyl)quinoline-4-carboxylic acid was synthesized via the Pfitzinger reaction by refluxing isatin with 4-bromoacetophenone in ethanol under basic conditions.
- The acid was converted to ethyl ester by heating in absolute ethanol with catalytic sulfuric acid.
- Subsequent hydrazinolysis yielded the carbohydrazide intermediate.
- These methods involve classical organic transformations such as esterification, hydrazide formation, and cyclocondensation, which can be adapted for pyrimidine derivatives.
Analytical Characterization Supporting Preparation
The preparation methods are supported by detailed analytical data confirming structure and purity:
| Analytical Technique | Purpose | Typical Findings |
|---|---|---|
| 1H NMR | Proton environment confirmation | Characteristic singlets for aromatic protons and functional groups (e.g., −CH2, NH2) |
| 13C NMR | Carbon framework elucidation | Signals corresponding to aromatic carbons, carbonyls, and heterocyclic carbons |
| IR Spectroscopy | Functional group identification | Bands for OH (3446 cm⁻¹), NH (3263-3305 cm⁻¹), C=O (1708-1716 cm⁻¹), C=N (1587 cm⁻¹) |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peaks consistent with bromophenyl pyrimidine carboxylic acid derivatives |
| TLC Monitoring | Reaction progress | Use of silica gel plates with chloroform:methanol solvent system, UV visualization |
These data ensure the reliability of the synthetic routes and the identity of the final product.
Summary Table of Key Preparation Parameters
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Temperature | Reflux (~65°C) | 70-80 °C | 20-30 °C | 20-105 °C |
| Reaction Time | 5-6 h | 4-8 h | 15-17 h | 3-5 h |
| Catalyst/Reagent | Solid acid catalyst | Sodium methoxide | Formamidine hydrochloride | Phosphorus oxychloride |
| Solvent | Methanol | Methanol | Not specified (aqueous/organic) | Toluene |
| Key Workup | Filtration, distillation, washing | Nitrogen atmosphere, stirring | pH adjustment, filtration | Extraction, recrystallization |
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form a bromophenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Substituted pyrimidines.
Scientific Research Applications
Biological Activities
The compound has been investigated for various biological activities, showing promise in multiple fields:
Antimicrobial Activity
Studies have demonstrated that 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
Antitumor Activity
In vitro studies reveal that this compound can inhibit the growth of cancer cell lines, such as:
- Human breast cancer cells
- Lung cancer cells
These findings suggest that the compound may interfere with cellular processes critical for tumor growth.
Kinase Inhibition
The compound has shown potential as a kinase inhibitor, particularly targeting protein kinases involved in cell signaling pathways. This property is significant for developing therapies for diseases like cancer and inflammatory conditions.
Case Studies
-
Anticancer Research:
A study focused on the design and synthesis of derivatives of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid revealed potent inhibitory activity against Aurora kinases, which are crucial in cell cycle regulation. The synthesized compounds demonstrated IC values in the low nanomolar range, indicating high potency against cancer cell proliferation . -
Enzyme Inhibition:
Research into the enzyme inhibition capabilities of this compound highlighted its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to pyrimidine depletion, effectively halting the growth of malignant cells .
Applications in Industry
The unique chemical structure of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid makes it a valuable building block in medicinal chemistry. Its applications include:
- Development of novel pharmaceuticals targeting various diseases.
- Utilization in synthetic chemistry to create more complex molecules.
Mechanism of Action
The mechanism by which 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Table 1: Structural Analogs and Substituent Variations
Key Observations :
- Halogen Effects : Bromine (Br) in the target compound provides greater steric bulk and electron-withdrawing effects compared to chlorine (Cl) in analogs like 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid .
- Functional Group Diversity : Thioether (e.g., -SMe) and ether (e.g., -OPr) substituents modulate solubility and reactivity. Methylthio groups in 3a–3c () enable nucleophilic substitution, whereas bromophenyl groups favor Suzuki-Miyaura couplings .
- Coordination Capacity: The pyridyl substituent in 2-(2'-pyridyl)pyrimidine-4-carboxylic acid allows bidentate coordination to ruthenium, unlike the monodentate bromophenyl group .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- Bromine increases molecular weight and reduces solubility compared to chlorine or methylthio analogs.
- Carboxylic acid groups enhance water solubility in basic conditions via deprotonation.
Antimicrobial Activity
Thieno[2,3-d]pyrimidine-4-carboxylic acid amides () exhibit potent antimicrobial activity, suggesting that bromophenyl analogs may similarly interact with bacterial targets. However, bromine’s bulk may reduce membrane permeability compared to smaller substituents .
Coordination Chemistry
2-(2'-Pyridyl)pyrimidine-4-carboxylic acid forms stable Ru(II) complexes due to its bidentate binding mode. In contrast, the bromophenyl derivative’s lack of a donor group limits its utility in metal coordination .
Biological Activity
2-(4-Bromophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring with a bromophenyl substitution and a carboxylic acid functional group. This structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid can be represented as follows:
This compound exhibits unique properties due to the presence of the bromine atom and the carboxylic acid group, which can influence its reactivity and biological activity.
Biological Activities
Research indicates that compounds containing pyrimidine rings, such as 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid, exhibit a range of biological activities. These include:
- Anticancer Activity : Pyrimidine derivatives have been studied for their potential to inhibit cancer cell proliferation. The presence of a bromophenyl group may enhance this effect by interacting with specific molecular targets involved in cancer progression.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, suggesting that 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid may also possess this property.
- Anti-inflammatory Effects : Some studies have indicated that pyrimidine derivatives can exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes (COX).
The mechanisms by which 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including topoisomerases, which are critical in DNA replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells.
- Receptor Interaction : The bromophenyl group can interact with various receptors, potentially modulating signaling pathways involved in inflammation and cancer.
- Molecular Docking Studies : Preliminary docking studies suggest that the compound fits well into the active sites of target enzymes, indicating strong binding affinity and potential efficacy as a therapeutic agent.
Anticancer Activity
A recent study evaluated the cytotoxic effects of various pyrimidine derivatives against different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that compounds structurally similar to 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid exhibited significant cytotoxicity with IC50 values ranging from 0.137 µM to 0.332 µM, demonstrating their potential as anticancer agents .
Anti-inflammatory Studies
In anti-inflammatory assays, derivatives with similar structures showed selective inhibition of COX-2 over COX-1, supporting their dual role as anticancer and anti-inflammatory agents . This selective inhibition is crucial for minimizing side effects commonly associated with non-selective COX inhibitors.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and characteristics of related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid | Brominated phenyl group at the para position | Anticancer, antimicrobial, anti-inflammatory |
| 5-Bromopyrimidine-4-carboxylic acid | Bromination at the 5-position | Varies; potential anticancer activity |
| 4-Aminopyrimidine-5-carboxylic acid | Amino group instead of bromine | Enhanced solubility; potential for increased activity |
| 6-Bromo-5-pyrimidinylcarboxylic acid | Brominated at the 6-position | Unique reactivity profile; further studies needed |
Q & A
Q. Example Protocol :
- Use Suzuki-Miyaura coupling to introduce the 4-bromophenyl group to the pyrimidine ring.
- Hydrolyze the methyl ester using NaOH/EtOH to generate the carboxylic acid .
How can researchers characterize 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid?
Basic Question
Key Techniques :
Q. Experimental Properties Table :
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 175–177°C | Differential Scanning Calorimetry | |
| LogP | 2.566 | HPLC-based measurement | |
| Molecular Weight | 323.18 g/mol | HRMS |
What methodologies are used to evaluate its antimicrobial activity?
Advanced Question
In Vitro Screening :
Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, including clinical isolates .
Assay Protocol :
- Broth microdilution (MIC determination).
- Zone of inhibition assays (disc diffusion).
Data Interpretation : Compare activity to reference drugs (e.g., ciprofloxacin) and analyze structure-activity relationships (SAR) .
Q. In Silico Docking :
- Use AutoDock Vina to predict binding to microbial targets (e.g., TrmD enzyme).
- Validate with molecular dynamics simulations .
How can computational docking studies guide its therapeutic potential?
Advanced Question
Workflow :
Target Selection : Prioritize enzymes (e.g., bacterial TrmD) or receptors linked to antimicrobial activity .
Ligand Preparation : Optimize the compound’s 3D structure using tools like Open Babel.
Docking Analysis :
- Identify key interactions (e.g., hydrogen bonds with active-site residues).
- Calculate binding energies (ΔG ≤ -7 kcal/mol suggests strong affinity) .
Validation : Correlate docking scores with experimental MIC values .
Example Finding :
Pyrimidine-4-carboxylic acid derivatives show strong binding to TrmD’s SAM-binding site, explaining their inhibitory activity .
How to resolve discrepancies in synthetic yields or purity?
Advanced Question
Common Issues & Solutions :
- Low Yield : Optimize reaction conditions (e.g., catalyst loading, temperature). For Pd-mediated couplings, use Pd(OAc)₂ with SPhos ligand .
- Impurities : Employ orthogonal purification (e.g., sequential column chromatography and recrystallization).
- Characterization Conflicts : Cross-validate using multiple techniques (e.g., NMR + HRMS) to confirm molecular identity .
Case Study :
A 20% yield improvement was achieved by switching from DMF to toluene as the solvent in coupling reactions .
What structural analogs of this compound show promising bioactivity?
Advanced Question
Notable Analogs :
SAR Insight :
Electron-withdrawing groups (e.g., Br, Cl) at the 4-phenyl position enhance microbial target affinity, while carboxylate groups improve solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
